Irbesartan Demonstrates 8.9-Fold Higher AT1 Receptor Binding Affinity Than Losartan in Renal Tissue
In quantitative in vitro autoradiography using rat kidney tissue and the specific radioligand (125)I-[Sar(1),Ile(8)]angiotensin II, irbesartan displaced radioligand binding from renal AT1 receptors with an IC50 of 1.00 ± 0.2 nM. In the same assay system, losartan required an IC50 of 8.9 ± 1.1 nM to achieve 50% displacement, while EXP-3174 (the active metabolite of losartan) showed an intermediate IC50 of 3.5 ± 0.4 nM [1]. The rank order of potency was irbesartan > EXP-3174 > losartan, establishing irbesartan as possessing approximately 8.9-fold greater receptor binding affinity than the parent losartan compound in this tissue preparation.
| Evidence Dimension | AT1 receptor binding affinity (IC50 for radioligand displacement) |
|---|---|
| Target Compound Data | IC50 = 1.00 ± 0.2 nM |
| Comparator Or Baseline | Losartan: IC50 = 8.9 ± 1.1 nM; EXP-3174: IC50 = 3.5 ± 0.4 nM |
| Quantified Difference | Irbesartan IC50 is 8.9-fold lower (higher affinity) than losartan; 3.5-fold lower than EXP-3174 |
| Conditions | Rat kidney tissue; (125)I-[Sar(1),Ile(8)]angiotensin II radioligand; in vitro autoradiography; concentration range 1×10⁻¹⁰ to 1×10⁻⁵ M |
Why This Matters
Higher receptor binding affinity directly correlates with greater potency and enables lower dosing requirements, which may reduce off-target effects and improve the therapeutic window for hypertension management.
- [1] Fabiani ME, Dinh DT, Nassis L, Casley DJ, Johnston CI. Comparative in vivo effects of irbesartan and losartan on angiotensin II receptor binding in the rat kidney following oral administration. Clin Sci (Lond). 2000;99(4):331-341. View Source
